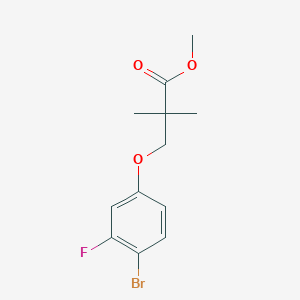

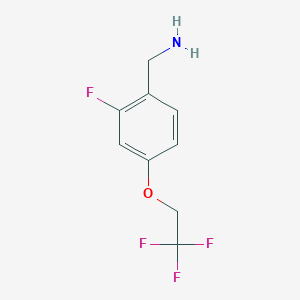

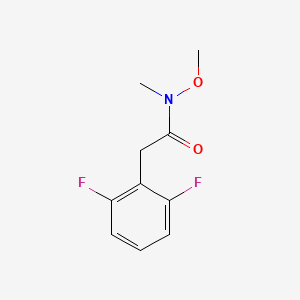

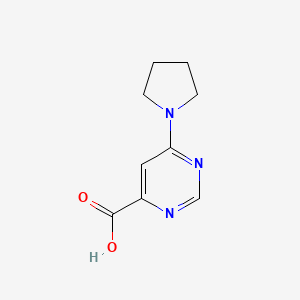

![molecular formula C8H10N4 B1457577 2-Ethylpyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1356003-22-9](/img/structure/B1457577.png)

2-Ethylpyrazolo[1,5-a]pyrimidin-6-amine

Vue d'ensemble

Description

“2-Ethylpyrazolo[1,5-a]pyrimidin-6-amine” is a chemical compound with the formula C8H10N4 . It belongs to the class of organic compounds known as phenylpyrimidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring . This compound has been identified as a low micromolar inhibitor of nSMase2 .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, one study used the Cu (I) catalyzed 1,3 dipolar cycloaddition reaction (click condition) with synthesized glycone and aglycone intermediates to transform their designed triazole-linked pyrazolo [1,5-a]pyrimidine-based glycohybrids .

Molecular Structure Analysis

The molecular structure of “2-Ethylpyrazolo[1,5-a]pyrimidin-6-amine” has been analyzed using various techniques. For instance, the 1H NMR and 13C NMR spectra of the compound were experimentally recorded in CDCl3, and the theoretical chemical shifts were calculated based on the optimized geometry of the molecule using the B3LYP method and the 6-311G++(d,p) basis set with the standard Gauge Invariant Atomic Orbital (GIAO) .

Chemical Reactions Analysis

The chemical reactions involving “2-Ethylpyrazolo[1,5-a]pyrimidin-6-amine” are complex and varied. For example, one study reported that derivatives with a dimethylamino moiety were prepared by reductive amination of precursors with paraformaldehyde using NaBH3CN as a reducing agent .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Ethylpyrazolo[1,5-a]pyrimidin-6-amine” have been studied. For example, compounds with a similar structure have been found to exhibit excellent thermal stability . The compound has a high density of 1.88 g cm−3 and a greater thermal decomposition temperature than hexanitrostilbene (HNS, 316 °C) .

Applications De Recherche Scientifique

Organic Synthesis and Medicinal Chemistry

2-Ethylpyrazolo[1,5-a]pyrimidin-6-amine serves as a versatile building block in organic synthesis. It is used to create a variety of novel disubstituted derivatives via sequential site-selective cross-coupling reactions . These derivatives are valuable for the development of new pharmaceuticals due to their potential biological activity.

Fluorophores for Optical Applications

This compound is identified as a strategic component for optical applications, particularly as a fluorophore . Its simpler and greener synthetic methodology, along with tunable photophysical properties, makes it an excellent candidate for studying the dynamics of intracellular processes and designing solid-state emitters.

Inhibitors for Therapeutic Targets

The derivatives of 2-Ethylpyrazolo[1,5-a]pyrimidin-6-amine have been explored as selective and orally bioavailable inhibitors for targets like the discoidin domain receptor 1 (DDR1) . This has implications for the treatment of diseases where DDR1 is implicated, such as cancer and fibrosis.

Chemical Properties and Stability

The chemical properties and stability of 2-Ethylpyrazolo[1,5-a]pyrimidin-6-amine derivatives make them suitable for various applications in chemical research . Their stability under different conditions is crucial for their use in long-term studies and applications.

Safety and Hazards

The safety data sheet for “2-Ethylpyrazolo[1,5-a]pyrimidin-6-amine” provides information on its hazards. If inhaled or ingested, or if it comes into contact with skin or eyes, it can cause irritation. In case of exposure, it is recommended to remove the person to fresh air, rinse the affected area with water, and seek medical attention if necessary .

Propriétés

IUPAC Name |

2-ethylpyrazolo[1,5-a]pyrimidin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c1-2-7-3-8-10-4-6(9)5-12(8)11-7/h3-5H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCPAXZGMXGFHPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C=C(C=NC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.